molecular formula C11H17N3OS B2960799 N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide CAS No. 2094684-58-7

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide

Cat. No.: B2960799
CAS No.: 2094684-58-7
M. Wt: 239.34
InChI Key: HEHYSAKCKCAKMU-UHFFFAOYSA-N
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Description

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide is a compound belonging to the thiazole family, characterized by a unique structure that includes a dimethylamino group, a thiazole ring, and an enamide functional group. It is notable for its complex molecular framework, which lends itself to a variety of synthetic and application possibilities in scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide generally involves the following steps:

  • Formation of the Thiazole Ring: : This is typically achieved by reacting a compound containing a nitrile group with a thiourea derivative under controlled conditions to form the thiazole ring.

  • Attachment of the Dimethylamino Group:

  • Coupling with Prop-2-enamide: : Finally, the coupling of the thiazole derivative with prop-2-enamide is performed using condensation reactions, often facilitated by catalysts or under elevated temperatures to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods:

  • Continuous Flow Chemistry: : Utilizing continuous flow reactors to allow for better control of reaction parameters, improving yield and purity.

  • Optimization of Catalysts: : Employing specific catalysts that enhance the reaction rates and selectivity in large-scale production.

  • Purification Processes: : Implementing advanced purification techniques such as chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to introduce additional functional groups or modify its existing functional groups.

  • Reduction: : Can be reduced to amine or alcohol derivatives, affecting its activity and properties.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Typical reagents and conditions used include:

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halogenating agents or organometallic compounds in appropriate solvents.

Major Products

The major products formed from these reactions include various substituted thiazoles, aminothiazoles, and other derivatives with potential biological or chemical activity.

Scientific Research Applications

In Chemistry

N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

In Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structure allows for modifications that can lead to bioactive molecules targeting various biological pathways.

In Industry

In industrial applications, it can be used in the synthesis of dyes, polymers, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group and thiazole ring provide binding affinity and specificity, while the enamide group may facilitate interaction with active sites or modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl}prop-2-enamide: : Similar structure but with an amino group instead of a dimethylamino group.

  • N-{2-(4-Methyl-1,3-thiazol-5-yl)ethyl}prop-2-enamide: : Lacks the dimethylamino group, resulting in different reactivity and properties.

  • 2-(Dimethylamino)-4-methyl-1,3-thiazole: : Lacks the prop-2-enamide moiety, affecting its overall application and activity.

Uniqueness

The unique combination of the dimethylamino group, thiazole ring, and enamide group in N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide provides it with distinct reactivity and the ability to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial contexts.

This article provides a comprehensive overview of this compound, touching on its synthesis, reactions, applications, and unique properties. If there's anything specific you'd like to delve deeper into, let me know!

Properties

IUPAC Name

N-[2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-5-10(15)12-7-6-9-8(2)13-11(16-9)14(3)4/h5H,1,6-7H2,2-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHYSAKCKCAKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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